molecular formula C6H14ClN B2600328 2-Cyclopropyl-1-methyl-ethylamine hydrochloride CAS No. 57294-58-3

2-Cyclopropyl-1-methyl-ethylamine hydrochloride

Cat. No.: B2600328
CAS No.: 57294-58-3
M. Wt: 135.64
InChI Key: VNYSQDOEZLQMFC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-methyl-ethylamine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a white crystalline powder known for its solubility and unique molecular structure, which includes a cyclopropane ring and a methyl-ethylamine group . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Cyclopropyl-1-methyl-ethylamine hydrochloride typically involves the conversion of cyclopropylmethanol to cyclopropylmethylamine, followed by a condensation reaction with ethylamine. The final step involves the reaction with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-methyl-ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .

Scientific Research Applications

2-Cyclopropyl-1-methyl-ethylamine hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-methyl-ethylamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its cyclopropane ring provides rigidity, while the amine group offers reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-cyclopropylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSQDOEZLQMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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